

An In-depth Technical Guide to the Synthesis and Purification of Azosemide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification protocols for **Azosemide**, a potent loop diuretic. The information is compiled from various scientific sources, including patents and chemical databases, to offer a comprehensive resource for researchers and professionals in drug development.

Chemical Profile of Azosemide

Property	Value	Reference
IUPAC Name	2-chloro-5-(1H-tetrazol-5-yl)- N4-(thiophen-2- ylmethyl)benzenesulfonamide	[1]
CAS Number	27589-33-9	[1]
Molecular Formula	C12H11CIN6O2S2	[1]
Molecular Weight	370.83 g/mol	[1]
Melting Point	219.5 °C	[1]
Appearance	Solid	[1]

Synthesis of Azosemide



The primary synthetic route for **Azosemide**, as outlined in the literature, commences with 2,4-dichloro-5-sulfamoylbenzoic acid. This multi-step process involves chlorination, amination, dehydration to a nitrile, cyclization to a tetrazole, and a final nucleophilic substitution.



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Figure 1: Primary synthetic pathway of **Azosemide**.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride

The synthesis begins with the chlorination of 2,4-dichloro-5-sulfamoylbenzoic acid. This is a standard conversion of a carboxylic acid to an acyl chloride.

- Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like toluene.[2][3]
- General Procedure: To a suspension of 2,4-dichloro-5-sulfamoylbenzoic acid in toluene, thionyl chloride is added. The mixture is heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2,4-dichloro-5-sulfamoylbenzoyl chloride.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzamide

The resulting acyl chloride is then converted to the corresponding amide.

- Reaction: 2,4-dichloro-5-sulfamoylbenzoyl chloride is reacted with aqueous ammonia.[4]
- General Procedure: The crude 2,4-dichloro-5-sulfamoylbenzoyl chloride is dissolved in a suitable solvent and slowly added to a cooled, concentrated solution of aqueous ammonia.



The reaction is typically exothermic and requires temperature control. The resulting precipitate, 2,4-dichloro-5-sulfamoylbenzamide, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2,4-dichloro-5-cyanobenzenesulfonamide

The next step involves the dehydration of the primary amide to a nitrile.

- Reaction: 2,4-dichloro-5-sulfamoylbenzamide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃).[4]
- General Procedure: 2,4-dichloro-5-sulfamoylbenzamide is suspended in phosphorus oxychloride and the mixture is heated to reflux for several hours.[4] After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched with cold water, leading to the precipitation of 2,4-dichloro-5-cyanobenzenesulfonamide. The solid is filtered, washed with water, and dried. A reported yield for this step is 93.7%.[4]

Step 4: Synthesis of 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole

The nitrile is then converted to a tetrazole ring through a cyclization reaction.

- Reaction: 2,4-dichloro-5-cyanobenzenesulfonamide reacts with an azide source, typically sodium azide (NaN₃), in the presence of a catalyst.[5]
- General Procedure: The 2,4-dichloro-5-cyanobenzenesulfonamide is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide and a catalyst, such as ammonium chloride or a Lewis acid, are added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the tetrazole product. The solid is collected by filtration, washed with water, and dried.

Step 5: Synthesis of **Azosemide** (Nucleophilic Substitution)

The final step is a nucleophilic aromatic substitution reaction to introduce the 2-thenylamine side chain.

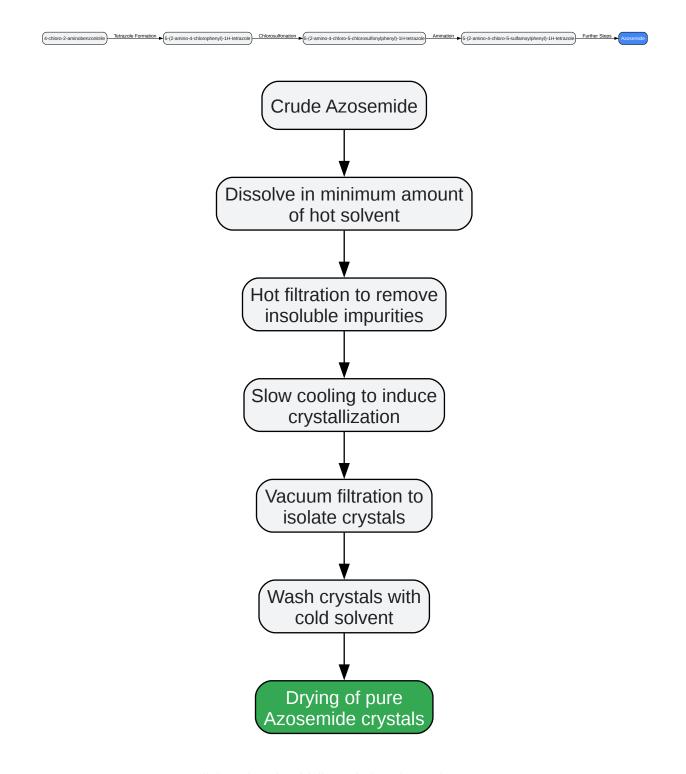


- Reaction: 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole is reacted with 2-thenylamine in the presence of a base.[4]
- General Procedure: The tetrazole intermediate is dissolved in a suitable solvent, and a base (e.g., triethylamine or potassium carbonate) is added, followed by the addition of 2thenylamine. The reaction mixture is heated to drive the substitution. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by adding water and acidifying to precipitate the crude Azosemide.

Alternative Synthetic Route

An alternative synthesis for a key intermediate, 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, starts from 4-chloro-2-aminobenzonitrile. This pathway involves the formation of the tetrazole ring first, followed by modifications to the benzene ring.





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